molecular formula C18H20N2O3S B2388670 2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921861-88-3

2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2388670
M. Wt: 344.43
InChI Key: HHZBNBKHOOYEHQ-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex chemical compound used in scientific research1. It offers potential applications in various fields due to its unique properties and structure1. The molecular formula of this compound is C17H18N2O3S2.



Synthesis Analysis

The synthesis of 2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is not explicitly mentioned in the search results. However, a related compound, 2-oxoindoline-based acetohydrazides, has been synthesized and evaluated as antitumor agents3. This might suggest similar synthetic pathways could be used for the synthesis of 2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide.



Molecular Structure Analysis

The specific molecular structure analysis of 2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is not available in the search results. However, given its molecular formula, it can be inferred that it contains a benzenesulfonamide core with trimethyl and 1-methyl-2-oxoindolin-5-yl substituents2.



Chemical Reactions Analysis

The specific chemical reactions involving 2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are not detailed in the search results. However, related 2-oxoindoline-based compounds have shown notable cytotoxicity toward human cancer cell lines3, suggesting that this compound may also exhibit similar reactivity.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are not available in the search results. However, given its molecular formula, it can be inferred that it is a relatively large molecule with a molecular weight of 330.42.


Scientific Research Applications

Antimicrobial and Anticancer Evaluation

  • Synthesis and Evaluation of Derivatives: A study by Kumar et al. (2014) explored a series of derivatives of benzenesulfonamide for their antimicrobial and anticancer activities. Some compounds demonstrated significant effectiveness, suggesting potential applications in treating infections and cancer (Kumar et al., 2014).

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives: Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds showed promising properties for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

  • Inhibition of Carbonic Anhydrase Isoforms: Sethi et al. (2013) synthesized benzenesulfonamide derivatives exhibiting potent inhibitory activity against human carbonic anhydrase isoforms, suggesting their use in treating diseases related to these enzymes (Sethi et al., 2013).

Photodegradation Studies

  • Decomposition of Sulfamethoxazole: Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound structurally related to benzenesulfonamides, highlighting the photolability and potential environmental impact of these compounds (Zhou & Moore, 1994).

Anticancer Activity and Molecular Modelling

  • Novel Sulfonamides Synthesis and Activity: Eldehna et al. (2017) reported on novel benzenesulfonamides with significant anticancer activity against breast and colorectal cancer cell lines. Molecular modelling studies of these compounds provided insights into their potential mechanism of action (Eldehna et al., 2017).

Bioactivity and Carbonic Anhydrase Inhibition

  • Synthesis and Bioactivity of Derivatives: Gul et al. (2016) synthesized new benzenesulfonamides and evaluated their cytotoxicity and potential as carbonic anhydrase inhibitors. The study highlighted interesting bioactivities that could be crucial for anti-tumor applications (Gul et al., 2016).

Potential in Anticancer Agents

  • Ureido Benzenesulfonamides as CA IX Inhibitors: Lolak et al. (2019) developed novel ureido benzenesulfonamides targeting carbonic anhydrase IX, a marker for cancer cells, indicating their potential use as anticancer agents (Lolak et al., 2019).

Safety And Hazards

The safety and hazards associated with 2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are not detailed in the search results. As with all chemical compounds, appropriate safety measures should be taken when handling this compound.


Future Directions

The future directions of research involving 2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are not explicitly mentioned in the search results. However, given its potential applications in various fields1 and the notable cytotoxicity of related 2-oxoindoline-based compounds3, it is likely that future research will continue to explore its potential uses, particularly in the field of cancer therapeutics.


properties

IUPAC Name

2,4,6-trimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-7-12(2)18(13(3)8-11)24(22,23)19-15-5-6-16-14(9-15)10-17(21)20(16)4/h5-9,19H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZBNBKHOOYEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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